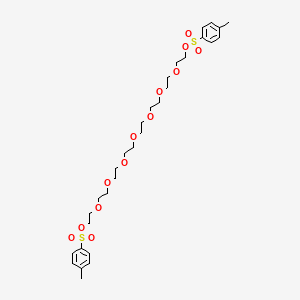

Octaethylene glycol di(p-toluenesulfonate)

Overview

Description

Octaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . It has been used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclononane, 1,2-ethylenecalix arene, 1,3- and 1,4-calix crown-3, 1,3- and 1,4-calix crown-4, 1,4-calix benzocrown-4, 1,2- and 1,3-calix crown-5 .

Synthesis Analysis

A detailed synthetic procedure for monodisperse Octaethylene glycol di(p-toluenesulfonate) has been reported . The method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than any of the alternative strategies .Molecular Structure Analysis

Octaethylene glycol di(p-toluenesulfonate) contains total 92 bond(s); 46 non-H bond(s), 16 multiple bond(s), 28 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 7 ether(s) (aliphatic), and 2 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis

Octaethylene glycol di(p-toluenesulfonate) is used in the preparation of calix arenes, calix arenes, and crown ethers . It was also used to prepare 3′-formylbenzo-18-crown-6 by undergoing coupling reaction with 2,3-dihydroxybenzaldehyde .Physical And Chemical Properties Analysis

The molecular formula of Octaethylene glycol di(p-toluenesulfonate) is C30H46O13S2 and its molecular weight is 678.81 .Mechanism of Action

Target of Action

Tos-PEG8-Tos, also known as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) or Octaethylene glycol di(p-toluenesulfonate), is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

Tos-PEG8-Tos interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The tosyl group in Tos-PEG8-Tos is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The biochemical pathway affected by Tos-PEG8-Tos involves the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . By selectively degrading target proteins, Tos-PEG8-Tos can influence various biochemical pathways depending on the specific target protein .

Pharmacokinetics

The hydrophilic peg spacer in tos-peg8-tos increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Tos-PEG8-Tos action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein and the biological context .

Action Environment

The action of Tos-PEG8-Tos can be influenced by various environmental factors. For instance, the hydrophilic PEG spacer in Tos-PEG8-Tos increases its solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability might be influenced by the hydration status of the cellular environment.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Octaethylene glycol di(p-toluenesulfonate) could involve its use in the synthesis of a wider range of PROTACs . The development of a detailed synthetic procedure for monodisperse Octaethylene glycol di(p-toluenesulfonate) that offers completely chromatography-free workup and purification could lead to higher yields and a lower cost .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tos-PEG8-Tos are largely defined by its structure. It contains a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Cellular Effects

As a PEG-based compound, it is known to increase solubility and stability of various biomolecules .

Molecular Mechanism

Tos-PEG8-Tos is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O13S2/c1-27-3-7-29(8-4-27)44(31,32)42-25-23-40-21-19-38-17-15-36-13-11-35-12-14-37-16-18-39-20-22-41-24-26-43-45(33,34)30-9-5-28(2)6-10-30/h3-10H,11-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYVGRJXXOLFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438088 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57436-38-1 | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)